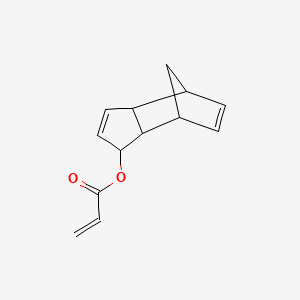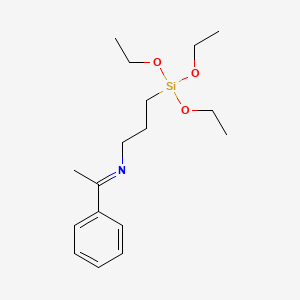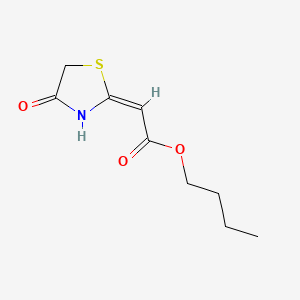
Butyl (4-oxo-2-thiazolidinylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE typically involves the reaction of butyl acetoacetate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetic acid
- tert-Butyl 2-cyano-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetates
- 2-Amino-4,5-dihydrothiophenes
Uniqueness
BUTYL (2E)-2-(4-OXOTHIAZOLIDIN-2-YLIDENE)ACETATE is unique due to its specific butyl ester group, which can influence its solubility, reactivity, and biological activity compared to other thiazolidinone derivatives .
Properties
CAS No. |
832-06-4 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+ |
InChI Key |
CEQQEYYFFCGBON-VMPITWQZSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/1\NC(=O)CS1 |
Canonical SMILES |
CCCCOC(=O)C=C1NC(=O)CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


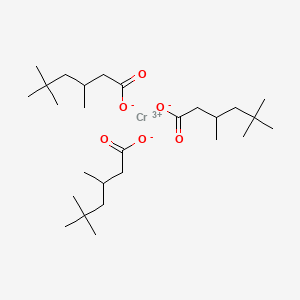
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
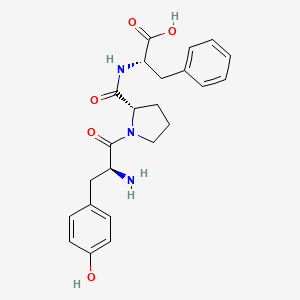
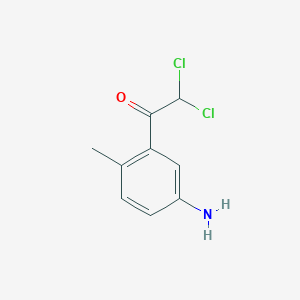

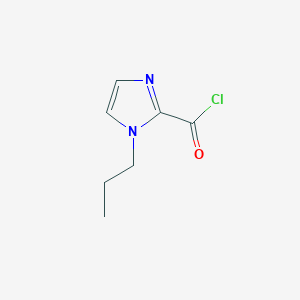
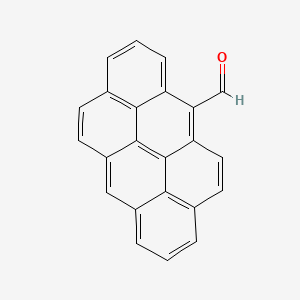
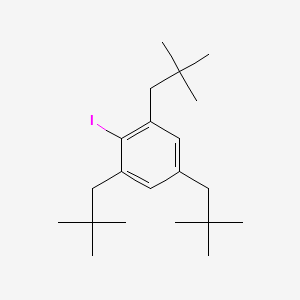
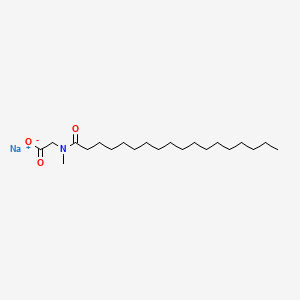
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
![1-[3-Methyl-2-(1-pyrrolidinyl)cyclobutyl]ethanone](/img/structure/B13802429.png)
